5-Caffeoylshikimic acid

Description

5-O-Caffeoylshikimic acid is a natural product found in Equisetum arvense, Equisetum pratense, and other organisms with data available.

See also: Stevia rebaudiuna Leaf (part of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Caffeoylshikimic Acid: A Technical Guide to its Natural Sources, Distribution, and Analysis

Abstract

5-Caffeoylshikimic acid (5-CSA), a significant plant secondary metabolite, is garnering increasing attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of 5-CSA, designed for researchers, scientists, and professionals in drug development. The guide delineates the primary natural sources and distribution of 5-CSA in the plant kingdom, its biosynthetic pathway, and detailed protocols for its extraction and quantification. This document aims to serve as a comprehensive resource to facilitate further research and development of this promising bioactive compound.

Introduction: The Significance of this compound

This compound is a hydroxycinnamic acid derivative formed by the esterification of caffeic acid and shikimic acid.[1][2] As a natural phenolic compound, it is widely distributed in the plant kingdom and contributes to the defense mechanisms of plants against various biotic and abiotic stresses.[3] Its chemical structure, featuring both catechol and shikimate moieties, endows it with potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Understanding its natural abundance and developing robust analytical methods are crucial first steps in harnessing its potential.

Natural Sources and Distribution of this compound

This compound is found in a variety of plants, though its concentration can vary significantly between species, cultivars, and even different parts of the same plant. Its presence has been reported in ferns, gymnosperms, and angiosperms, indicating a wide distribution throughout the plant kingdom.

Prominent Plant Sources

Several plant species have been identified as particularly rich sources of this compound. Notably, the leaves of Solanum somalense have been reported to contain a remarkably high concentration of 5-CSA, reaching up to 0.74% of the dry weight.[4] Other significant sources include:

-

Coffee Beans (Coffea sp.): Green coffee beans are a well-known source of various chlorogenic acids, including caffeoylshikimic acid isomers.[3]

-

Horsetails (Equisetum sp.): Species such as Equisetum arvense (field horsetail) are known to contain 5-CSA.[2]

-

Bracken Fern (Pteridium aquilinum): This common fern has also been identified as a source of 5-O-caffeoylshikimic acid.

-

Date Palm (Phoenix dactylifera): This fruit-bearing palm is another documented source of 5-CSA.

-

Smilax glabra: The rhizomes of this medicinal plant are known to contain 5-O-caffeoylshikimic acid.

-

Oil Palm (Elaeis guineensis): Aqueous by-products from palm oil production are rich in phenolic compounds, including isomers of caffeoylshikimic acid.[4]

-

Blueberries (Vaccinium corymbosum): Highbush blueberries are another fruit source of this compound.[4]

Quantitative Distribution

The concentration of this compound can be influenced by genetic factors, environmental conditions, and the developmental stage of the plant. The following table summarizes some reported concentrations of this compound in various plant sources.

| Plant Species | Plant Part | Concentration (% Dry Weight) | Reference |

| Solanum somalense | Leaves | 0.74% | [4] |

| Phoenix dactylifera | - | Detected | |

| Equisetum arvense | - | Detected | [2] |

| Pteridium aquilinum | - | Detected | |

| Smilax glabra | Rhizome | Detected | |

| Elaeis guineensis | Aqueous by-product | Detected (isomers) | |

| Vaccinium corymbosum | Fruit | Detected | [4] |

Note: "Detected" indicates that the presence of the compound has been confirmed, but specific quantitative data was not provided in the cited source.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate and phenylpropanoid pathways, central metabolic routes in plants for the production of aromatic amino acids and a vast array of secondary metabolites.[5] The final key step involves the esterification of caffeic acid to shikimic acid.

The core pathway begins with the synthesis of shikimic acid via the shikimate pathway. Phenylalanine, an aromatic amino acid also derived from the shikimate pathway, serves as the precursor for the phenylpropanoid pathway. A series of enzymatic reactions convert phenylalanine to p-coumaroyl-CoA. This intermediate is then hydroxylated to form caffeoyl-CoA. The crucial esterification step is catalyzed by the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) .[1][6][7][8] HCT facilitates the transfer of the caffeoyl group from caffeoyl-CoA to the 5-hydroxyl group of shikimic acid, yielding 5-O-caffeoylshikimic acid.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. 5-O-Caffeoylshikimic acid | C16H16O8 | CID 5281762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peerj.com [peerj.com]

- 7. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Caffeoylshikimic Acid: From Discovery to Modern Applications

Introduction: Unveiling a Key Player in Plant Metabolism and Human Health

5-Caffeoylshikimic acid (5-CSA), a significant natural phenolic compound, stands at the intersection of plant biochemistry and human health. Structurally, it is an ester formed from the condensation of the carboxyl group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid[1]. While prevalent in the plant kingdom, from ferns to coffee beans, its journey from a curious browning agent in dates to a molecule of interest for its diverse pharmacological properties is a testament to the continuous evolution of natural product science[1][2][3]. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its historical discovery, biosynthetic origins, detailed methodologies for its isolation and characterization, and a survey of its biological activities.

A Historical Perspective: The Discovery of "Dactylifric Acid"

The story of this compound begins not with its current name, but with the observation of a common phenomenon: the browning of fruits[4]. In 1964, V. P. Maier, D. M. Metzler, and A. F. Huber identified a new class of substrates responsible for the enzymatic browning of dates (Phoenix dactylifera L.)[2][5]. They named the principal compound dactylifric acid , which was later confirmed to be 5-O-caffeoylshikimic acid[1][5]. Initially, there was some ambiguity, with older sources sometimes identifying dactylifric acid as the 3-O-caffeoylshikimic acid isomer[1][5]. However, subsequent research has solidified the identity of the primary browning substrate in dates as this compound[1]. This initial discovery was pivotal, not only in understanding food spoilage but also in flagging a novel natural product for future phytochemical investigation.

Biosynthesis: A Product of the Phenylpropanoid Pathway

This compound is a key intermediate in the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. The biosynthesis of 5-CSA is intricately regulated and begins with the amino acid phenylalanine.

The pathway to 5-CSA involves a series of enzymatic conversions. A crucial step is the esterification of shikimic acid with a hydroxycinnamoyl-CoA, a reaction catalyzed by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). This pathway is central to the production of lignin and other essential plant polymers.

Isolation and Purification: Methodologies and Rationale

The isolation of this compound from complex plant matrices requires a multi-step approach, typically involving extraction followed by chromatographic purification. The choice of methodology is dictated by the starting material, the desired purity, and the scale of the isolation.

General Workflow for Isolation and Purification

Detailed Experimental Protocol: Isolation from Plant Material

The following protocol is a generalized procedure adaptable to various plant sources.

1. Extraction

-

Rationale: To efficiently extract a broad range of phenolic compounds, including 5-CSA, polar solvents are employed. Methanol and ethanol are common choices due to their effectiveness in solubilizing these compounds.

-

Procedure:

-

Air-dry or freeze-dry the plant material to remove water, which can interfere with extraction efficiency.

-

Grind the dried material into a fine powder to increase the surface area for solvent penetration.

-

Macerate or sonicate the powdered plant material with 80-95% methanol or ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Liquid-Liquid Partitioning

-

Rationale: This step aims to remove non-polar compounds such as chlorophyll and lipids, thereby enriching the extract in more polar phenolic compounds.

-

Procedure:

-

Suspend the crude extract in water and partition sequentially against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

-

3. Column Chromatography

-

Rationale: This is a preliminary purification step to separate the enriched extract into fractions based on polarity. Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is effective for size-exclusion and reversed-phase chromatography of phenolics.

-

Procedure (Silica Gel):

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in a chloroform-methanol mobile phase.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing 5-CSA.

-

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Rationale: Prep-HPLC is the final step to achieve high purity. A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity.

-

Procedure:

-

Pool and concentrate the fractions from column chromatography that are rich in 5-CSA.

-

Dissolve the semi-purified material in the initial mobile phase for HPLC.

-

Inject the sample onto a preparative C18 column.

-

Elute with a gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might be from 10% to 50% methanol over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (around 325 nm for hydroxycinnamates) and collect the peak corresponding to 5-CSA.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

| Position | 13C (δ, ppm) | 1H (δ, ppm, J in Hz) |

| Shikimate Moiety | ||

| 1 | 132.0 | - |

| 2 | 136.0 | 6.80 (m) |

| 3 | 70.0 | 4.40 (m) |

| 4 | 72.0 | 3.80 (dd, J = 8.0, 4.0 Hz) |

| 5 | 75.0 | 5.30 (m) |

| 6 | 32.0 | 2.40 (m), 2.90 (m) |

| 7 (COOH) | 170.0 | - |

| Caffeoyl Moiety | ||

| 1' | 127.0 | - |

| 2' | 115.0 | 7.05 (d, J = 2.0 Hz) |

| 3' | 146.0 | - |

| 4' | 149.0 | - |

| 5' | 116.0 | 6.78 (d, J = 8.0 Hz) |

| 6' | 123.0 | 6.95 (dd, J = 8.0, 2.0 Hz) |

| 7' (α) | 115.0 | 6.30 (d, J = 16.0 Hz) |

| 8' (β) | 147.0 | 7.60 (d, J = 16.0 Hz) |

| 9' (C=O) | 168.0 | - |

Data compiled from various sources. Exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

-

Molecular Formula: C16H16O8

-

Molecular Weight: 336.29 g/mol

-

Electrospray Ionization (ESI-MS): In negative ion mode, 5-CSA typically shows a deprotonated molecular ion [M-H]- at m/z 335.

-

Tandem MS (MS/MS) Fragmentation: The fragmentation of the [M-H]- ion provides characteristic daughter ions that confirm the structure. Key fragments include:

-

m/z 179: Corresponds to the deprotonated caffeic acid moiety.

-

m/z 173: Represents the deprotonated shikimic acid after the loss of the caffeoyl group.

-

m/z 135: A further fragment from the caffeoyl moiety.

-

Biological Activities and Therapeutic Potential

This compound has garnered significant interest for its diverse biological activities, which are largely attributed to its phenolic structure, particularly the catechol group of the caffeic acid moiety.

Table 2: Overview of Biological Activities of this compound

| Activity | Mechanism of Action (where known) | Potential Applications |

| Antioxidant | Direct scavenging of free radicals (e.g., DPPH, ABTS).[6] | Prevention of oxidative stress-related diseases. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. | Treatment of inflammatory conditions. |

| Anticancer | Antiproliferative effects, induction of apoptosis, and inhibition of tumor cell migration and invasion.[7] | Cancer chemoprevention and therapy. |

| Antimicrobial | Disruption of microbial cell membranes and inhibition of essential enzymes.[6] | Development of new antimicrobial agents. |

| Neuroprotective | Protection against oxidative stress-induced neuronal damage. | Management of neurodegenerative diseases. |

Conclusion and Future Directions

From its initial identification as a key factor in the browning of dates, this compound has emerged as a multifaceted natural product with significant potential in the fields of food science, pharmacology, and drug development. Its role as a central intermediate in plant metabolism ensures its widespread availability, making it an attractive target for isolation and utilization. The methodologies for its extraction, purification, and characterization are well-established, providing a solid foundation for further research.

Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its diverse biological activities, exploring its bioavailability and metabolic fate in vivo, and developing synthetic derivatives with enhanced potency and specificity. As our understanding of the intricate relationship between natural products and human health deepens, this compound is poised to remain a subject of intensive scientific inquiry.

References

- 1. Dactylifric acid - Wikipedia [en.wikipedia.org]

- 2. Date fruit ( Phoenix dactylifera L.): An underutilized food seeking industrial valorization [ouci.dntb.gov.ua]

- 3. WO2012126789A1 - Production of chlorogenic and dactylifric acid species - Google Patents [patents.google.com]

- 4. Fruit and vegetables: enzymic browning | Institute of Food Science and Technology [ifst.org]

- 5. 3-O-Caffeoylshikimic acid (dactylifric acid) and its isomers, a new class of enzymic browning substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Guide to the 5-Caffeoylshikimic Acid Biosynthetic Pathway in Plants: Core Mechanisms and Investigative Protocols

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to 5-caffeoylshikimic acid in plants. Positioned at a critical juncture between the general phenylpropanoid pathway and the synthesis of lignin monomers, this pathway is of significant interest to researchers in plant biochemistry, metabolic engineering, and drug development. We will dissect the core enzymatic reactions, upstream feeder pathways, and regulatory aspects. Furthermore, this document offers detailed, field-proven protocols for the quantification of pathway metabolites, in vitro analysis of key enzyme activity, and gene expression profiling, providing a comprehensive toolkit for researchers. The methodologies are designed with self-validating principles to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

5-O-Caffeoylshikimic acid is a pivotal intermediate metabolite in the plant phenylpropanoid pathway.[1] While not always an end-product, its formation is a key step in the production of guaiacyl (G) and syringyl (S) lignin units, which are essential components of the plant secondary cell wall providing structural support and vascular integrity.[2][3] The pathway is an offshoot of the general phenylpropanoid pathway, which itself is responsible for a vast array of secondary metabolites, including flavonoids, coumarins, and stilbenes, that are crucial for plant defense against pathogens and UV radiation.[4][5][6] Understanding the biosynthesis of this compound is therefore fundamental to efforts in lignin modification for biofuel production and to the exploration of novel bioactive compounds for pharmaceutical applications.

The synthesis of this compound requires the convergence of two major metabolic routes: the shikimate pathway, which supplies the shikimate core, and the phenylpropanoid pathway, which provides the hydroxycinnamoyl moiety.

The Converging Biosynthetic Pathways

The formation of this compound is not a standalone process but rather a nexus of two foundational pathways in plant metabolism.

The Shikimate Pathway: Supplying the Shikimate Backbone

The shikimate pathway is a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds.[7] It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), derived from glycolysis and the pentose phosphate pathway respectively, into chorismate.[8][9] Chorismate is the precursor to the essential aromatic amino acids phenylalanine, tyrosine, and tryptophan.[8][10] For the purpose of our topic, the key intermediate is shikimate (shikimic acid), which serves as the acyl acceptor in the core reaction. The entire pathway is localized within the plastids.[7]

The Phenylpropanoid Pathway: Supplying the Acyl Donor

The general phenylpropanoid pathway provides the second precursor, p-coumaroyl-CoA. This pathway begins with the aromatic amino acid L-phenylalanine.[5][11]

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid.[11][12] This is often a rate-limiting step, channeling carbon from primary to secondary metabolism.[13]

-

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid.[6][14]

-

4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[12][14]

This activated intermediate, p-coumaroyl-CoA, is the acyl donor for the synthesis of this compound.

The Core Reaction: HCT and C3'H

The central steps in the formation of this compound are catalyzed by a two-enzyme module that functionalizes the shikimate ring.

-

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) : This enzyme is a key branching point. It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of shikimate, producing p-coumaroyl-5-O-shikimate.[2][15][16] This reaction is crucial for directing metabolic flux towards the synthesis of G and S lignin monomers.[2]

-

p-Coumaroyl-shikimate 3'-hydroxylase (C3'H) : This cytochrome P450 enzyme (CYP98) subsequently hydroxylates p-coumaroyl-5-O-shikimate at the 3' position of the phenolic ring.[15] The product of this reaction is 5-O-caffeoylshikimic acid .

The pathway can then proceed when HCT catalyzes a reverse reaction, converting 5-O-caffeoylshikimic acid into caffeoyl-CoA, which is a direct precursor for lignin biosynthesis.[15]

Experimental Methodologies

To investigate this pathway, a multi-faceted approach combining metabolomics, enzymology, and molecular biology is required. The following protocols provide a robust framework for such studies.

Metabolite Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific metabolites like this compound from complex plant extracts.

Causality and Self-Validation: This protocol incorporates a flash-freezing step to halt metabolic activity instantly, ensuring the measured metabolite levels reflect the in vivo state. The use of an internal standard is critical for self-validation, as it corrects for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.

Protocol:

-

Sample Collection: Harvest plant tissue (e.g., leaves, stems) and immediately flash-freeze in liquid nitrogen. Store at -80°C.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

-

Extraction: Transfer ~100 mg of powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold 80% methanol containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the plant).

-

Incubation: Vortex thoroughly and incubate on a shaker at 4°C for 1 hour in the dark.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column.

Data Presentation:

| Parameter | Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for phenolic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase LC. |

| Gradient | 5% B to 95% B over 15 minutes | Elutes a wide range of compounds with varying polarity. |

| Ionization Mode | Negative Electrospray (ESI-) | Phenolic acids readily deprotonate to form [M-H]⁻ ions. |

| MRM Transition | See below | Specific precursor-product ion pair for high selectivity. |

-

This compound: Precursor ion (Q1) m/z 335.1 → Product ion (Q2) m/z 191.1 (quinic acid fragment)

HCT Enzyme Activity Assay

This assay measures the in vitro activity of HCT by monitoring the conversion of its substrates into the expected product.[3][17]

Causality and Self-Validation: The protocol's integrity relies on a critical negative control: a boiled protein extract.[17] Since heat denatures enzymes, this control should show no product formation. Any product detected would indicate non-enzymatic conversion or contamination, thus invalidating the results for the active sample. This self-validating step is non-negotiable for trustworthy data.

Protocol:

-

Protein Extraction: Homogenize ~200 mg of frozen plant tissue powder in 1 mL of ice-cold protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

-

Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the total protein concentration using a Bradford assay.

-

Negative Control: Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes.

-

Reaction Setup: In a 1.5 mL tube, prepare the reaction mix:

-

100 mM Tris-HCl, pH 7.5

-

1 mM DTT

-

500 µM Shikimic Acid

-

50 µM p-Coumaroyl-CoA

-

10 µg of total protein extract (or boiled extract for control)

-

Adjust to a final volume of 100 µL with purified water.

-

-

Incubation: Start the reaction by adding the protein extract. Incubate at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding 10 µL of 10% formic acid.

-

Analysis: Analyze the formation of p-coumaroyl-shikimate using LC-MS/MS as described in section 4.1.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) allows for the measurement of transcript levels of the genes encoding the biosynthetic enzymes, providing insight into the transcriptional regulation of the pathway.[12][13][18]

Protocol:

-

RNA Extraction: Extract total RNA from ~100 mg of powdered plant tissue using a reputable commercial kit or a TRIzol-based method.

-

Quality Control: Assess RNA integrity and concentration using a spectrophotometer (A260/280 and A260/230 ratios) and optionally via gel electrophoresis.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., HCT, C3'H, PAL, C4H, 4CL) and at least two stable reference genes (e.g., Actin, Ubiquitin).

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing target gene expression to the geometric mean of the reference genes.

Conclusion

The biosynthesis of this compound represents a highly regulated and critical branch point in plant specialized metabolism. A thorough understanding of this pathway, from the upstream supply of precursors to the core enzymatic machinery and its regulation, is essential for both fundamental plant science and applied biotechnology. The integrated experimental approach detailed in this guide—combining precise metabolite quantification, direct measurement of enzyme function, and analysis of gene expression—provides a powerful and reliable strategy for researchers to dissect this pathway in their specific plant systems. Adherence to the principles of causality and self-validation within these protocols will ensure the generation of high-quality, trustworthy data, paving the way for future discoveries and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. peerj.com [peerj.com]

- 3. researchgate.net [researchgate.net]

- 4. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. Expression of Genes Related to Phenylpropanoid Biosynthesis in Different Organs of Ixeris dentata var. albiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat [mdpi.com]

- 14. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. The Expression of Genes Involved in Phenylpropanoid Biosynthesis Correlates Positively with Phenolic Content and Antioxidant Capacity in Developing Chickpea (Cicer arietinum L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 5-Caffeoylshikimic Acid

Introduction: The Significance of 5-Caffeoylshikimic Acid

This compound, a prominent member of the hydroxycinnamic acid ester family, stands as a molecule of significant interest to researchers in natural product chemistry, pharmacology, and drug development. It is a naturally occurring compound found in a variety of plant species, notably in bracken fern (Pteridium aquilinum) and Solanum somalense[1][2]. As an ester formed between two biologically important moieties, caffeic acid and shikimic acid, it occupies a key position in the biosynthesis of other secondary metabolites[3][4]. Its recognized antioxidant and potential anticancer activities further underscore its importance as a lead compound for therapeutic development[1]. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, with a focus on the modern analytical techniques employed for its definitive characterization.

I. Elucidation of the Core Chemical Structure

The foundational step in understanding the bioactivity and potential applications of this compound lies in the precise determination of its chemical structure. This involves establishing its molecular formula, connectivity of atoms, and the nature of its functional groups.

Molecular Identity and Physicochemical Properties

This compound is a carboxylic ester resulting from the formal condensation of the carboxyl group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid[3]. Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | PubChem[3] |

| Molecular Formula | C₁₆H₁₆O₈ | PubChem[3] |

| Molecular Weight | 336.29 g/mol | PubChem[3] |

| CAS Number | 73263-62-4 | PubChem[3] |

| Canonical SMILES | C1--INVALID-LINK--O)O)O">C@HOC(=O)/C=C/C2=CC(=C(C=C2)O)O | OSADHI |

| InChI | InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | precisionFDA[5] |

| InChIKey | QMPHZIPNNJOWQI-GDDAOPKQSA-N | precisionFDA[5] |

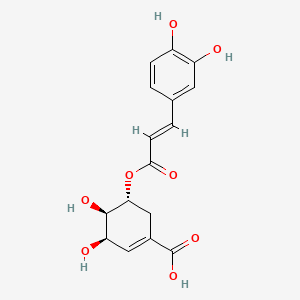

Two-Dimensional Chemical Structure

The planar structure of this compound, illustrating the covalent bonding between its constituent atoms, is presented below. This 2D representation highlights the key functional groups: a catechol ring, an α,β-unsaturated ester, a cyclohexene ring, a carboxylic acid, and multiple hydroxyl groups.

Caption: 2D structure of this compound.

II. Deciphering the Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. This compound possesses multiple stereocenters, making a thorough stereochemical analysis paramount.

Absolute Configuration of Chiral Centers

The shikimic acid moiety contains three contiguous chiral centers at positions C-3, C-4, and C-5. The absolute configuration of these centers has been determined to be (3R, 4R, 5R)[3][5]. This specific arrangement is crucial for its recognition by enzymes in biological pathways.

Geometric Isomerism of the Caffeoyl Moiety

The caffeoyl portion of the molecule contains a carbon-carbon double bond, giving rise to the possibility of E/Z (or trans/cis) isomerism. Spectroscopic evidence confirms that the naturally occurring and most stable isomer is the (E)-isomer, where the carbonyl group and the catechol ring are on opposite sides of the double bond[3].

The following diagram illustrates the key stereochemical features of this compound.

Caption: Key stereochemical features of this compound.

III. Experimental Verification: A Guide to Spectroscopic Analysis

The definitive structural and stereochemical assignment of this compound relies on a suite of modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

The Central Role of NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information, allowing for the unambiguous assignment of every proton and carbon atom in the molecule, as well as establishing their connectivity.

Causality in Experimental Choices:

-

¹H NMR: This is the initial and most rapid experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The large coupling constant (typically ~16 Hz) between the vinylic protons of the caffeoyl moiety is a key indicator of the E configuration.

-

¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, olefinic, aliphatic).

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the shikimate and caffeoyl spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for confirming the overall structure, as it establishes the connectivity between the caffeoyl and shikimate moieties through the ester linkage. The key HMBC correlation is between the H-5 proton of the shikimate ring and the carbonyl carbon of the caffeoyl group.

Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for this and structurally related compounds.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Shikimate Moiety | ||

| 1 | ~130-132 | - |

| 2 | ~135-137 | ~6.8-6.9 (m) |

| 3 | ~68-70 | ~4.2-4.3 (m) |

| 4 | ~67-69 | ~3.8-3.9 (m) |

| 5 | ~72-74 | ~5.3-5.4 (m) |

| 6 | ~30-32 | ~2.3-2.4 (dd) and ~2.8-2.9 (dd) |

| 7 (COOH) | ~170-172 | - |

| Caffeoyl Moiety | ||

| 1' | ~126-128 | - |

| 2' | ~115-116 | ~7.0-7.1 (d, J ≈ 2.0) |

| 3' | ~145-146 | - |

| 4' | ~148-149 | - |

| 5' | ~114-115 | ~6.8-6.9 (d, J ≈ 8.2) |

| 6' | ~122-123 | ~6.9-7.0 (dd, J ≈ 8.2, 2.0) |

| 7' (α) | ~115-117 | ~6.3-6.4 (d, J ≈ 15.9) |

| 8' (β) | ~146-147 | ~7.6-7.7 (d, J ≈ 15.9) |

| 9' (C=O) | ~168-170 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Step-by-Step Protocol for 2D NMR Analysis

This protocol outlines a self-validating system for the structural elucidation of this compound using a standard suite of 2D NMR experiments.

1. Sample Preparation:

- Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

2. Acquisition of 1D Spectra:

- Acquire a standard ¹H NMR spectrum to assess sample purity and concentration, and to determine the spectral width for subsequent experiments.

- Acquire a proton-decoupled ¹³C NMR spectrum.

3. Acquisition of 2D Spectra (COSY, HSQC, HMBC):

- COSY:

- Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

- Set the spectral width in both dimensions to encompass all proton signals.

- Acquire a sufficient number of scans per increment to achieve adequate signal-to-noise.

- HSQC:

- Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

- Set the spectral width in F2 (¹H) to cover the proton chemical shift range and in F1 (¹³C) to cover the carbon chemical shift range (approx. 20-180 ppm).

- Optimize the number of scans and increments for desired resolution and experiment time.

- HMBC:

- Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

- Set spectral widths as for the HSQC experiment.

- The long-range coupling delay should be optimized for an average JCH of ~8 Hz to observe both two- and three-bond correlations.

4. Data Processing and Interpretation:

- Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC and HMBC) and Fourier transformation.

- Phase the spectra and calibrate the chemical shift scales.

- Self-Validation Workflow:

- Begin by assigning the distinct signals of the caffeoyl moiety (vinylic protons, aromatic protons) from the ¹H spectrum.

- Use the COSY spectrum to trace the spin systems of the shikimate and caffeoyl moieties independently.

- Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.

- Crucially, use the HMBC spectrum to connect the fragments. The key validation step is observing the correlation between H-5 of the shikimate ring and C-9' (the carbonyl carbon) of the caffeoyl moiety, unequivocally confirming the 5-O-ester linkage. Further HMBC correlations from the aromatic and vinylic protons will confirm the structure of the caffeoyl unit, while correlations within the shikimate ring will validate its structure.

Caption: Workflow for NMR-based structural elucidation.

IV. Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of modern analytical techniques, primarily multidimensional NMR spectroscopy. Its defined (3R,4R,5R)-shikimate core and (E)-caffeoyl side chain are critical determinants of its biological function. The detailed understanding of its structure, as outlined in this guide, provides a solid foundation for researchers in the fields of natural product synthesis, medicinal chemistry, and pharmacology to further explore the therapeutic potential of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and toxicological studies on bracken fern, Pteridium aquilinum var. latiusculum. VI. Isolation of 5-O-caffeoylshikimic acid as an antithiamine factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

physical and chemical properties of 5-Caffeoylshikimic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Caffeoylshikimic Acid

Introduction

This compound (5-CSA), a significant secondary metabolite in the plant kingdom, stands at a critical intersection of major biosynthetic pathways. As an ester of two fundamentally important molecules—caffeic acid and shikimic acid—it serves as a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of lignin, flavonoids, and other essential compounds.[1] Its structure, rich in hydroxyl groups and featuring both aromatic and alicyclic moieties, endows it with a unique set of physicochemical properties that are directly linked to its biological functions, including its role as a potent antioxidant and a defensive agent against environmental stressors.[1]

This technical guide offers a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for applications in phytochemistry, pharmacology, and materials science. We will delve into its structural identity, physicochemical parameters, spectroscopic signature, and chemical reactivity, providing both foundational knowledge and practical experimental insights.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This section details the nomenclature and structural features of this compound.

Nomenclature and Synonyms

The compound is systematically named according to IUPAC conventions, but is also known by several common names in the literature, reflecting its discovery in various natural sources.

-

IUPAC Name : (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid.[1][2]

-

Common Synonyms : 5-O-Caffeoylshikimic acid, Dactylifric acid, Dattelic acid.[3][4][5]

Molecular Structure and Formula

This compound is classified as a hydroxycinnamic acid derivative.[1][3] It is formed through the formal condensation of the carboxylic acid group of trans-caffeic acid with the 5-hydroxyl group of shikimic acid, creating an ester linkage.[2]

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₁₆O₈ | [1][6][8] |

| Molecular Weight | 336.29 g/mol | [1][2][3][6][8] |

| Canonical SMILES | C1--INVALID-LINK--O)O)O">C@HOC(=O)/C=C/C2=CC(=C(C=C2)O)O | [1][4] |

| InChI Key | QMPHZIPNNJOWQI-GDDAOPKQSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of 5-CSA dictate its behavior in biological systems and laboratory settings, influencing its solubility, stability, and reactivity.

Physical Properties

These properties are crucial for handling, formulation, and experimental design.

| Property | Description | Source |

| Appearance | Typically a solid or crystalline solid. | [1][2][6] |

| Melting Point | ~300 °C | [2] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. Less soluble in non-polar solvents. Calculated aqueous solubility is approximately 1.01 g/L. | [1][9] |

| pKa (strongest acidic) | 3.74 | [9] |

| Hydrogen Bond Donors | 5 | [9] |

| Hydrogen Bond Acceptors | 7 | [9] |

Chemical Properties and Reactivity

The reactivity of 5-CSA is governed by its constituent functional groups: the catechol ring, the α,β-unsaturated ester, the carboxylic acid, and multiple hydroxyl groups on the shikimate ring.

-

Stability : this compound is sensitive to light, heat, and pH.[1] It should be stored in cool, dark conditions. Stability is particularly influenced by pH; the molecule is known to isomerize at higher pH values.[1] This behavior is similar to that of other caffeoyl esters like 5-O-caffeoylquinic acid, which degrades and isomerizes under neutral to alkaline conditions, a process often accelerated by heat or ultrasound.[10][11][12]

-

Hydrolysis : Under alkaline conditions, the ester bond is susceptible to hydrolysis, which cleaves the molecule back into its constituent parts: caffeic acid and shikimic acid.[1]

-

Oxidation : The catechol (3,4-dihydroxyphenyl) group makes 5-CSA a potent antioxidant capable of scavenging free radicals. This same functionality also makes it susceptible to oxidation, which can alter its biological activity.[1] It reacts with strong oxidizing agents.[7]

-

Esterification : The carboxylic acid group on the shikimate moiety can undergo further esterification reactions with alcohols under appropriate conditions.[1]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and quantification of this compound.

| Technique | Key Features | Source |

| UV-Vis Spectroscopy | Exhibits absorption maxima characteristic of hydroxycinnamic acids, typically with two main bands around 230-240 nm and 320-330 nm, and a shoulder at approximately 290-300 nm. | [13] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra show characteristic shifts that confirm the presence of the caffeoyl and shikimate moieties. The esterification at the 5-position of shikimic acid causes a downfield shift (1.1-1.6 ppm) for the proton attached to that carbon (H-5). | [1][14][15] |

| Mass Spectrometry (MS) | In negative ion mode ESI-MS/MS, 5-CSA derivatives show a characteristic fragmentation pattern, often featuring a deprotonated molecular ion [M-H]⁻ and key fragment ions corresponding to the loss of specific residues. For example, di- and tricaffeoylshikimic acid isomers are characterized by the presence of a [caffeoylshikimic acid-H]⁻ ion at m/z 335. | [13] |

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a wide array of plants, including ferns, dates (Phoenix dactylifera), and coffee.[1][5]

Biosynthesis Pathway

5-CSA is a pivotal intermediate in the phenylpropanoid pathway. Its synthesis is a key branching point that directs metabolic flux towards the production of lignin monomers.[1] The primary biosynthetic route involves the following steps:

-

Phenylalanine is converted to p-coumaroyl-CoA through the actions of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

In one major pathway, p-coumaroyl-CoA is esterified with shikimic acid by the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) to form 4-coumaroyl shikimic acid.

-

This intermediate is then hydroxylated by p-coumarate 3-hydroxylase (C3H) to yield this compound.[1]

-

Alternatively, caffeoyl-CoA can be directly esterified to shikimic acid, also catalyzed by HCT.[1]

From this point, 5-CSA can be converted by caffeoyl shikimate esterase (CSE) to release caffeic acid, or it can proceed further down the pathway toward lignin synthesis.[16][17]

Caption: Biosynthesis of this compound.

Experimental Protocols & Methodologies

The following protocols provide standardized methods for evaluating the fundamental properties of this compound.

Protocol: Determination of Qualitative Solubility

This protocol, adapted from standard organic chemistry methodologies, determines the solubility of 5-CSA in various solvents, providing insights into its polarity and acidic/basic nature.[18][19]

Materials:

-

This compound sample

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized water, Methanol, Ethanol, Diethyl ether, Hexane

-

Aqueous solutions: 5% HCl, 5% NaOH, 5% NaHCO₃

Procedure:

-

Water Solubility: Add ~5 mg of 5-CSA to a test tube. Add 1 mL of deionized water. Vortex vigorously for 30 seconds. Observe for dissolution.

-

Organic Solvent Solubility: Repeat Step 1 with each organic solvent (Methanol, Ethanol, Diethyl ether, Hexane). Record observations as soluble, partially soluble, or insoluble.

-

Acid/Base Solubility (for water-insoluble portion):

-

To a test tube with ~5 mg of 5-CSA, add 1 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic compound (phenol or carboxylic acid).

-

To a new test tube with ~5 mg of 5-CSA, add 1 mL of 5% NaHCO₃ solution. Vortex and observe for effervescence (CO₂ bubbles) and dissolution. Solubility in this weak base specifically indicates a carboxylic acid.[19]

-

To a final test tube with ~5 mg of 5-CSA, add 1 mL of 5% HCl solution. Vortex and observe. Solubility would indicate a basic compound (e.g., an amine).

-

Expected Outcome: 5-CSA is expected to be soluble in polar organic solvents like methanol and ethanol, sparingly soluble in water, and insoluble in non-polar solvents like hexane. It will be soluble in 5% NaOH and 5% NaHCO₃ due to the deprotonation of its carboxylic acid and phenolic hydroxyl groups to form water-soluble salts.

Protocol: Isolation and Purification from Natural Sources

This generalized workflow describes the extraction and purification of 5-CSA from plant material.[1]

Caption: General workflow for extraction of 5-CSA.

Biological and Ecological Significance

The chemical properties of this compound are directly responsible for its important roles in nature.

-

Antioxidant Activity : The catechol ring allows 5-CSA to effectively donate electrons and scavenge reactive oxygen species, thereby mitigating oxidative stress. This property is the basis for its potential use in pharmaceuticals and nutraceuticals.[1]

-

Ecological Role : In plants, 5-CSA functions as a defensive metabolite. Its accumulation is often triggered by biotic stresses like pathogen attacks or abiotic challenges such as UV radiation.[1] It can also act as an insect deterrent and possesses antimicrobial properties.[1]

Conclusion

This compound is a multifaceted molecule whose physical and chemical properties are of great interest to a wide range of scientific disciplines. Its unique structure, combining features of both shikimic and caffeic acids, results in a distinct profile of solubility, stability, and reactivity. As a key intermediate in the ubiquitous phenylpropanoid pathway, its study provides critical insights into plant metabolism. Furthermore, its inherent antioxidant and defensive properties make it a compelling candidate for further investigation in drug discovery and the development of functional foods. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to isolate, characterize, or utilize this important natural product.

References

- 1. Buy this compound (EVT-10961380) | 6082-44-6 [evitachem.com]

- 2. 5-O-Caffeoylshikimic acid | C16H16O8 | CID 5281762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-O-caffeoylshikimate | C16H16O8 | CID 6124136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dactylifric acid - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikidata [wikidata.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocrick.com [biocrick.com]

- 8. GSRS [precision.fda.gov]

- 9. phytohub.eu [phytohub.eu]

- 10. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digituma.uma.pt [digituma.uma.pt]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to 5-Caffeoylshikimic Acid: From Nomenclature to Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Caffeoylshikimic acid, a significant plant metabolite with growing interest in the fields of pharmacology and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical identity, biological significance, and analytical methodologies.

Nomenclature and Chemical Identity: A Multifaceted Molecule

This compound is a phenolic compound that can be identified by a variety of synonyms and chemical identifiers, which are crucial for accurate database searches and literature reviews.[1][2][3][4][5][6][7]

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| Systematic (IUPAC) Name | (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid[1][6] |

| Common Synonyms | 5-O-Caffeoylshikimic acid[1][2][3][4][5][6][7] |

| Dactylifric acid[2][3][4][7] | |

| Dattelic acid[2][3] | |

| trans-5-O-Caffeoylshikimic acid[7][8] | |

| 5-CSA[5] | |

| CAS Number | 73263-62-4[1][2][3][4][5][6][7] |

| PubChem CID | 5281762[1][2][6] |

| ChEBI ID | CHEBI:2106[1][2][3] |

The molecule is an ester formed through the condensation of the carboxylic group of trans-caffeic acid with the 5-hydroxy group of shikimic acid.[1][9][10] This seemingly simple linkage is the gateway to a complex biological role, bridging primary and secondary metabolism in plants.

Physicochemical Properties: Data for the Bench Scientist

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in research and development settings.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₈ | [1][6][7] |

| Molecular Weight | 336.29 g/mol | [1][6][7] |

| Appearance | Solid | [11] |

| Melting Point | 300 °C | [11] |

| Solubility | Soluble in polar solvents like DMSO and H₂O. Sonication is recommended for complete dissolution. | [9] |

| Stability | Sensitive to high temperatures and pH variations. Isomerization and degradation can occur upon heating in aqueous solutions, with the rate and products of transformation being pH-dependent.[1][2][3][12][13] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques. A recent comprehensive review has compiled the ¹H and ¹³C NMR data for this compound, which is invaluable for its unambiguous identification.[14][15]

Table 3: ¹H and ¹³C NMR Data for 5-O-Caffeoylshikimic Acid (26) in Methanol-d4 [14]

| Position | ¹H (500.13 MHz) δ in ppm, J in Hz | ¹³C (125.77 MHz) δ in ppm | Position | ¹H (500.13 MHz) δ in ppm, J in Hz | ¹³C (125.77 MHz) δ in ppm |

| 1 | - | 125.9 | 1' | - | 128.5 |

| 2 | 7.00 | 114.7 | 2' | 6.70 | 138.6 |

| 3 | - | 145.2 | 3' | 4.30 | 65.5 |

| 4 | - | 149.7 | 4' | 3.78 | 68.3 |

| 5 | 6.26 | 116.4 | 5' | 5.25 | 72.8 |

| 6 | 7.08 | 115.3 | 6' | 2.22, 2.85 | 32.7 |

| 7 | 7.55 (d, 15.9) | 147.2 | 7' | - | 170.0 |

| 8 | 6.24 (d, 15.9) | 115.4 | |||

| 9 | - | 168.8 |

Data extracted from a comprehensive review on caffeic acid and its derivatives.[14]

Mass Spectrometry (MS): The fragmentation pattern of this compound in mass spectrometry is crucial for its identification in complex mixtures. In negative ion mode ESI-MS/MS, characteristic fragments corresponding to the caffeoyl and shikimate moieties are observed. The elution order and fragmentation patterns can help distinguish it from its isomers, such as 3- and 4-caffeoylshikimic acid.[9][16][17]

Biosynthesis: A Key Junction in Plant Metabolism

This compound occupies a critical nexus in the plant phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites, including lignin, flavonoids, and other phenolics.[12][18] Its biosynthesis is primarily catalyzed by the enzyme Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) .[1][2][10][12][18]

The causality behind this pathway is a strategic channeling of carbon from primary metabolism (shikimate pathway) to secondary metabolism. The HCT enzyme facilitates the esterification of shikimic acid with a hydroxycinnamoyl-CoA ester, typically p-coumaroyl-CoA. This step is a commitment to the phenylpropanoid pathway. The resulting p-coumaroyl-shikimate can then be hydroxylated to form this compound. This molecule can then be further metabolized, for instance, by being converted to caffeoyl-CoA, a precursor for lignin biosynthesis.[2][10] The evolutionary conservation of HCT in embryophytes underscores its fundamental importance in plant life.[12][18]

Figure 1: Simplified biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential: A Molecule of Interest

This compound has demonstrated a range of biological activities that position it as a promising candidate for further investigation in drug discovery.

Anti-inflammatory Activity

A significant body of evidence points to the anti-inflammatory properties of this compound, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9] NF-κB is a master regulator of inflammation, and its inhibition can dampen the expression of pro-inflammatory cytokines and enzymes. Studies have shown that this compound can downregulate the NF-κB pathway, leading to a reduction in inflammatory responses.[9] While some studies on related compounds like caffeic acid and caffeoylquinic acid suggest involvement of other pathways like MAPK, further specific research on this compound is warranted.[19][20]

Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.

Antioxidant Properties

The catechol (3,4-dihydroxy) moiety in the caffeoyl portion of the molecule is a hallmark of potent antioxidant activity. This compound can act as a free radical scavenger through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET).[5][11][21][22] This antioxidant capacity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

Anti-Cancer Potential

Emerging research has highlighted the anti-cancer properties of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines.[23] The mechanisms are multifaceted and appear to involve:

-

Induction of Apoptosis: Studies on related compounds suggest that it may trigger programmed cell death in cancer cells through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and caspase activation.[8][24][25][26][27][28][29]

-

Modulation of Signaling Pathways: Research on the closely related 5-caffeoylquinic acid has demonstrated its ability to inhibit the invasion of non-small cell lung cancer cells by inactivating the p70S6K and Akt signaling pathways.[4][30]

Experimental Protocols: A Guide for the Laboratory

The successful isolation and analysis of this compound require robust and validated methodologies. The choice of technique is dictated by the starting material, the desired purity, and the analytical objective.

Extraction and Purification

A key challenge in natural product chemistry is the efficient extraction and purification of the target compound from a complex biological matrix.

Protocol 1: Extraction and Purification using Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study that successfully isolated 5-O-caffeoylshikimic acid from Solanum somalense leaves, demonstrating the superiority of CPC over conventional silica gel column chromatography for this particular compound.[13]

Rationale for Method Selection: CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of polar compounds like this compound. This results in higher recovery and purity.

Step-by-Step Methodology:

-

Extraction:

-

Macerate dried and powdered plant material (e.g., Solanum somalense leaves) with methanol (MeOH) at room temperature.

-

Filter and concentrate the extract under reduced pressure to obtain a crude methanolic extract.

-

-

Solvent System Selection for CPC:

-

A biphasic solvent system is crucial for successful CPC separation. A system composed of Chloroform/Methanol/Water (CHCl₃/MeOH/H₂O) at a ratio of 9.5:10:5 (v/v/v) has been shown to be effective.[13]

-

Causality: This solvent system provides the appropriate partition coefficient (K) for this compound, allowing it to be retained in the stationary phase long enough for separation from other components, but not so long that it becomes difficult to elute.

-

-

CPC Separation:

-

Equilibrate the CPC instrument with the biphasic solvent system. The lower phase is typically used as the stationary phase and the upper phase as the mobile phase.

-

Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the CPC column.

-

Elute the compounds with the mobile phase at a defined flow rate.

-

Collect fractions and monitor the elution profile using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Analysis and Characterization:

-

Combine the fractions containing the pure compound.

-

Confirm the purity and identity of the isolated 5-O-caffeoylshikimic acid using HPLC, Mass Spectrometry, and NMR spectroscopy.

-

Figure 3: Workflow for the extraction and purification of this compound.

Analytical Quantification

For the quantitative analysis of this compound in various samples, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Protocol 2: Quantification by HPLC-DAD

Rationale for Method Selection: Reverse-phase HPLC provides excellent separation of phenolic compounds. A Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment by providing the UV spectrum of the eluting compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Extract the sample with a suitable solvent (e.g., methanol or ethanol).

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Causality: The C18 stationary phase provides the necessary hydrophobicity to retain and separate moderately polar compounds like this compound from other plant constituents.

-

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (A) (e.g., 0.1% formic acid in water) and an organic solvent (B) (e.g., acetonitrile or methanol).

-

Causality: The acidified mobile phase helps to keep the phenolic compounds in their protonated form, leading to sharper peaks and better chromatographic resolution. The gradient elution allows for the separation of compounds with a wide range of polarities.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: DAD detection at the λmax of this compound (around 325 nm).

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with a well-defined chemical identity and a significant role in plant metabolism. Its promising anti-inflammatory, antioxidant, and anti-cancer properties make it a compelling molecule for further research in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, biosynthesis, biological activities, and analytical methodologies to aid researchers in their endeavors. Future research should focus on elucidating the detailed molecular mechanisms underlying its therapeutic effects, conducting in vivo efficacy and safety studies, and exploring its potential for clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-O-Caffeoylshikimic acid | C16H16O8 | CID 5281762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Caffeic acid and 5-caffeoylquinic acid inhibit HT-29 colorectal cancer cell growth through immunotherapy by inducing the Bax/Bcl-2 apoptotic pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Caffeoylquinic acid and caffeic acid orally administered suppress P-selectin expression on mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry | MDPI [mdpi.com]

- 14. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future [frontiersin.org]

- 19. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory mechanism against oxidative stress of caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protective Effect of Caffeic Acid on Paclitaxel Induced Anti-Proliferation and Apoptosis of Lung Cancer Cells Involves NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Apoptosis, Cell Growth, and Glycogen Synthase Kinase 3β Phosphorylation in Caffeic Acid-Treated Human Malignant Melanoma Cells | MDPI [mdpi.com]

- 28. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma [frontiersin.org]

- 30. 5-Caffeoylquinic acid inhibits invasion of non-small cell lung cancer cells through the inactivation of p70S6K and Akt activity: Involvement of p53 in differential regulation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Caffeoylshikimic Acid in Plant Metabolism: A Technical Guide

This guide provides an in-depth exploration of the multifaceted biological roles of 5-caffeoylshikimic acid (5-CSA) in the intricate web of plant metabolism. As a key intermediate in the phenylpropanoid pathway, 5-CSA stands at a critical metabolic crossroads, directing carbon flux towards the synthesis of essential structural polymers, defense compounds, and antioxidants. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital plant metabolite.

Introduction: The Significance of a Central Metabolic Intermediate

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to adapt to their environment, defend against biotic and abiotic stresses, and ensure structural integrity. Central to this chemical repertoire is the phenylpropanoid pathway, a metabolic route that gives rise to a vast array of phenolic compounds. This compound, an ester formed between caffeic acid and shikimic acid, is a pivotal intermediate within this pathway. Its transient nature belies its critical importance; the metabolic fate of 5-CSA dictates the production of lignin, flavonoids, and other crucial secondary metabolites that underpin plant survival and development. Understanding the regulation of 5-CSA metabolism is, therefore, fundamental to comprehending plant growth, defense, and adaptation.

Biosynthesis of this compound: A Tightly Regulated Process

The synthesis of 5-CSA is a multi-step enzymatic process that funnels products from the shikimate and phenylpropanoid pathways. The core reactions are catalyzed by a specific set of enzymes whose expression and activity are tightly regulated in response to developmental cues and environmental stimuli.